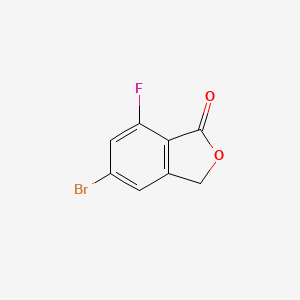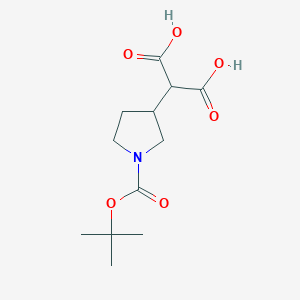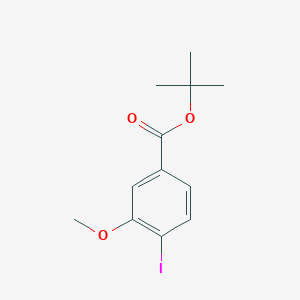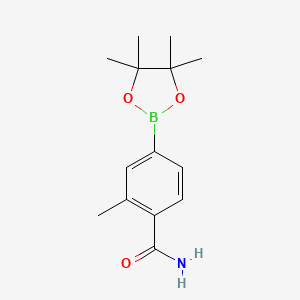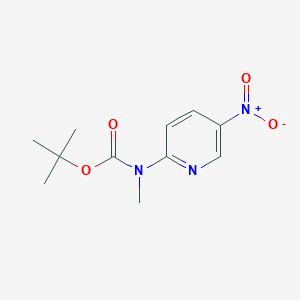
2,2-Dimethyl-5-((pyridin-4-ylamino)methylene)-1,3-dioxane-4,6-dione
概要
説明
2,2-Dimethyl-5-((pyridin-4-ylamino)methylene)-1,3-dioxane-4,6-dione is an organic compound . It appears as a powder .
Molecular Structure Analysis
The molecular formula of this compound is C12H12N2O4 . The molecular weight is 248.24 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C12H12N2O4), molecular weight (248.24), and appearance (powder) . Unfortunately, detailed information such as melting point, boiling point, and density are not available.科学的研究の応用
Ring Opening Reactions and Synthesis Applications
- Chemical Reactions and Structural Analysis: The compound and its derivatives have been studied for their unique chemical reactivity and structural properties. For instance, dichotomy in the ring-opening reactions of related dioxane-diones with cyclic secondary amines has been explored, revealing insights into cyclization processes and the formation of stable cyclopentenyl derivatives (Šafár̆ et al., 2000). Similarly, the synthesis of 1,6-disubstituted 2,4-pyridinediones from related compounds showcases the versatility of these chemicals in organic synthesis (Rubinov et al., 2004).
Supramolecular Structures
- Crystallography and Molecular Interactions: Studies on supramolecular structures of derivatives demonstrate their potential in forming complex molecular assemblies through weak interactions, highlighting the importance of these compounds in understanding molecular recognition and assembly processes (Low et al., 2002).
Drug Precursors and Ligand Synthesis
- Preparation of Drug Precursors: Research on the preparation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives from phenylamino derivatives showcases the application of these compounds in drug development and as ligands in various chemical reactions (Dotsenko et al., 2019).
Structural Characterization and Antimicrobial Potential
- Antimicrobial Potential and Structural Characterization: The structural characterization and exploration of the antimicrobial potential of Meldrum's acid derivatives, such as the synthesis and study of a new derivative with potential antimicrobial activity, indicate these compounds' relevance in medicinal chemistry and drug design (Campelo et al., 2017).
Safety and Hazards
特性
IUPAC Name |
2,2-dimethyl-5-[(pyridin-4-ylamino)methylidene]-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-12(2)17-10(15)9(11(16)18-12)7-14-8-3-5-13-6-4-8/h3-7H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLOTESXAWEWRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=NC=C2)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

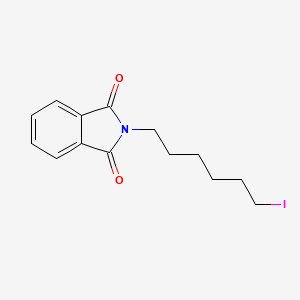
![N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1444615.png)
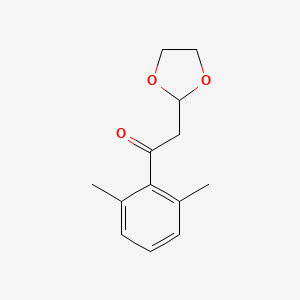
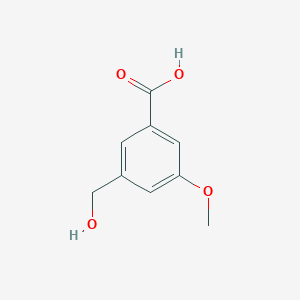
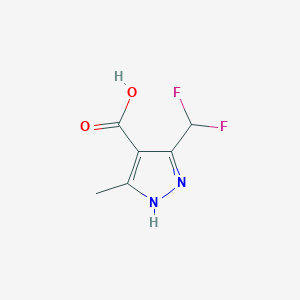

![2,7-Bis[N,N-bis(4-methoxyphenyl)amino]-9,9-spirobi[9H-fluorene]](/img/structure/B1444624.png)
![5H,6H,7H,8H,9H-pyrido[3,2-c]azepine](/img/structure/B1444625.png)
